App-butinaca

CB1 receptor binding Radioligand displacement Structure-activity relationship

APP-BUTINACA (CAS 2682867-56-5) is an analytical reference standard categorized as a synthetic cannabinoid receptor agonist (SCRA). Chemically, it is (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-butyl-1H-indazole-3-carboxamide, featuring an indazole core with a phenylalaninamide side chain.

Molecular Formula C21H24N4O2
Molecular Weight 364.4 g/mol
CAS No. 2682867-56-5
Cat. No. B10797033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApp-butinaca
CAS2682867-56-5
Molecular FormulaC21H24N4O2
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CC3=CC=CC=C3)C(=O)N
InChIInChI=1S/C21H24N4O2/c1-2-3-13-25-18-12-8-7-11-16(18)19(24-25)21(27)23-17(20(22)26)14-15-9-5-4-6-10-15/h4-12,17H,2-3,13-14H2,1H3,(H2,22,26)(H,23,27)/t17-/m0/s1
InChIKeyOYARCJMQMAFMTG-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APP-BUTINACA (CAS 2682867-56-5): A Synthetic Cannabinoid Reference Standard for Forensic and Pharmacological Research Procurement


APP-BUTINACA (CAS 2682867-56-5) is an analytical reference standard categorized as a synthetic cannabinoid receptor agonist (SCRA) . Chemically, it is (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-butyl-1H-indazole-3-carboxamide, featuring an indazole core with a phenylalaninamide side chain . This compound belongs to the amino acid-derived indazole-3-carboxamide class of SCRAs, structurally related to the highly potent ADB-BUTINACA, but distinguished by its phenylalanine-derived head group which fundamentally alters its pharmacological profile [1]. APP-BUTINACA is supplied as a Certified Reference Material (CRM) manufactured under ISO/IEC 17025 and ISO 17034 international standards, ensuring metrological traceability for forensic and analytical workflows .

Why APP-BUTINACA Cannot Be Interchanged with ADB-BUTINACA or Other In-Class Synthetic Cannabinoids in Research and Forensic Applications


Within the indazole-3-carboxamide SCRA class, seemingly minor structural modifications produce profound pharmacological divergence. The replacement of the tert-leucinamide head group (ADB-series) with a phenylalaninamide (APP-series) results in a >100-fold reduction in CB1 binding affinity and a complete loss of detectable in vivo cannabimimetic activity at doses up to 10 mg kg⁻¹ [1]. Consequently, APP-BUTINACA occupies a distinct pharmacological space—it retains measurable CB1 receptor engagement in vitro yet fails to produce the classical hypothermic response in vivo, unlike its closely related analogs ADB-BUTINACA and ADB-P7AICA [2]. Generic substitution between these compounds would corrupt any quantitative structure-activity relationship (QSAR) model, invalidate forensic metabolite identification, and confound toxicological interpretation. Each reference standard must therefore be procured and validated independently for its specific analytical or pharmacological context .

APP-BUTINACA Differential Evidence: Quantitative Head-to-Head and Cross-Study Comparisons Versus Closest Analogs


CB1 Receptor Binding Affinity: APP-BUTINACA vs. ADB-BUTINACA vs. ADB-P7AICA

APP-BUTINACA exhibits dramatically lower CB1 binding affinity compared to its tert-leucinamide analog ADB-BUTINACA. In competitive radioligand binding assays using [³H]CP-55,940 in CB1-expressing cell membranes, the phenylalaninamide series (APP-) consistently shows approximately100-fold weaker affinity than the corresponding tert-leucinamide series (ADB-) [1]. This rank-order difference is a direct consequence of the amino acid head group identity, with the SAR established as: tert-leucinamides (ADB-) > valinamides (AB-) ≫ phenylalaninamides (APP-) for any given core [2].

CB1 receptor binding Radioligand displacement Structure-activity relationship

In Vivo Cannabimimetic Activity: APP-BUTINACA Fails to Produce Hypothermia, Unlike ADB-BUTINACA and ADB-P7AICA

In a direct head-to-head radiobiotelemetric study in mice, APP-BUTINACA failed to elicit any hypothermic response at doses up to 10 mg kg⁻¹ (the highest dose tested), whereas ADB-BUTINACA produced pronounced hypothermia at 0.1 mg kg⁻¹ and ADB-P7AICA was cannabimimetic at 10 mg kg⁻¹ [1]. This in vivo potency ranking—ADB-BUTINACA > ADB-P7AICA > APP-BUTINACA—demonstrates that the phenylalaninamide head group of APP-BUTINACA renders the compound pharmacologically inert in the classic cannabinoid tetrad assay for hypothermia, despite measurable in vitro CB1 binding [2]. The 100-fold dose separation between the effective dose of ADB-BUTINACA (0.1 mg kg⁻¹) and the maximally tested ineffective dose of APP-BUTINACA (10 mg kg⁻¹) establishes a clear functional gulf between these structurally related SCRAs [3].

In vivo pharmacology Cannabimimetic activity Hypothermia model Radiobiotelemetry

CB1 vs. CB2 Selectivity Profile: APP-Series Compounds Exhibit Distinct Receptor Subtype Bias

Within the systematic SCRA library, most compounds functioned as high-efficacy agonists of both CB1 and CB2 in fluorescence-based membrane potential and β-arrestin2 recruitment (NanoBiT®) assays, with some compounds—including those in the APP-phenylalaninamide series—behaving as partial agonists in the NanoBiT® assay [1]. The APP-series compounds, including APP-BUTINACA, showed a distinct signaling profile characterized by reduced efficacy in the β-arrestin2 recruitment pathway relative to the ADB-series, consistent with partial agonism at CB1 [2]. This signaling bias differentiates APP-BUTINACA from the full agonists ADB-BUTINACA and ADB-P7AICA, providing a tool compound for studying ligand bias at cannabinoid receptors [3].

CB2 receptor Receptor selectivity NanoBiT assay β-arrestin recruitment

Forensic Detection Frequency: APP-BUTINACA (APP-BINACA) Appears in Poly-Drug Casework, Requiring Discrete Analytical Standards

APP-BUTINACA (reported as APP-BINACA) was first identified in US forensic casework in blood sample extracts using LC-QTOF-MS and has since been detected in 11 forensic toxicology cases across five states, spanning both medicolegal death investigations and drug-impaired driving cases [1]. Critically, APP-BINACA was commonly found in combination with 4F-MDMB-BINACA, a structurally distinct SCRA with different pharmacological properties [2]. Analysis of biological specimens identified five metabolites, including 4-HO-APP-BINACA and APP-BINACA 3-phenylpropanoic acid, which are unique to the APP scaffold and cannot be detected using ADB-BUTINACA metabolite reference standards .

Forensic toxicology LC-QTOF-MS Seized drug analysis Metabolite identification

Analytical Reference Standard Certification: APP-BUTINACA CRM vs. Research-Grade Materials

APP-BUTINACA is available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, with characterization performed by metrologically valid procedures . This CRM grade provides a certified property value with a stated uncertainty, enabling its direct use as a quantitative analytical reference standard for calibration and control purposes without further evaluation . In contrast, research-grade or non-certified materials lack this formal metrological traceability chain, requiring end-user validation that adds time, cost, and potential for inter-laboratory variability .

Certified Reference Material ISO 17034 ISO/IEC 17025 Metrological traceability

APP-BUTINACA Procurement Application Scenarios: Where This Specific SCRA Reference Standard Delivers Irreplaceable Value


Forensic Toxicology Confirmation of APP-BUTINACA (APP-BINACA) in Blood and Urine Samples by LC-QTOF-MS

In forensic toxicology laboratories, APP-BUTINACA CRM (Item No. 26905) serves as the primary quantitative reference standard for confirming the presence of this specific SCRA in blood and urine samples. As documented in forensic casework since 2019, APP-BINACA has been identified in 11 cases across five US states, commonly co-detected with 4F-MDMB-BINACA [1]. The CRM-grade material, certified to ISO/IEC 17025 and ISO 17034, provides the metrological traceability required for courtroom-admissible quantitative reporting . For comprehensive testing, laboratories should pair the parent compound CRM with the APP-BUTINACA phenylpropanoic acid metabolite reference standard to enable both parent drug and metabolite confirmation, as five unique metabolites have been characterized for this compound .

CB1 Receptor Pharmacology Studies Requiring a Low-Efficacy or Partial Agonist Reference Compound

APP-BUTINACA occupies a unique pharmacological niche as a phenylalaninamide SCRA that displays measurable in vitro CB1 receptor engagement (within the Ki range of 0.299–538 nM for the compound library) but behaves as a partial agonist in the NanoBiT® β-arrestin2 recruitment assay [1]. This contrasts with the full agonist profile of ADB-BUTINACA (CB1 Ki = 0.29 nM, EC₅₀ = 6.36 nM) . Researchers investigating biased signaling, receptor reserve, or the relationship between CB1 occupancy and functional output can use APP-BUTINACA as a tool compound representing the low-efficacy end of the SCRA spectrum. Its complete lack of in vivo hypothermic activity at doses up to 10 mg kg⁻¹ further enables its use as a pharmacological negative control in animal models where CB1-mediated effects need to be ruled out .

QSAR Model Calibration for Synthetic Cannabinoid Receptor Agonist Screening Libraries

For computational chemistry and drug screening programs building quantitative structure-activity relationship (QSAR) models for SCRA CB1/CB2 affinity prediction, APP-BUTINACA provides an essential data point at the lower boundary of the affinity range [1]. The systematic SAR established by Sparkes et al. (2022) demonstrates that the phenylalaninamide head group defines the lowest affinity tier among amino acid-derived indazole-3-carboxamides (ADB- > AB- ≫ APP-) . Including APP-BUTINACA in a calibration set ensures that QSAR models are trained across the full affinity spectrum (spanning from ~0.3 nM to >500 nM), preventing extrapolation errors at the low-affinity extreme that would arise if only high-affinity ADB-series compounds were used as reference standards .

Analytical Method Validation for Distinguishing Structurally Similar Indazole-3-Carboxamide SCRAs

Forensic and customs laboratories require validated chromatographic methods capable of resolving APP-BUTINACA from its close structural analogs, including ADB-BUTINACA (differing only in the amino acid head group: phenylalaninamide vs. tert-leucinamide) and ADB-P7AICA (7-azaindole core variant) [1]. APP-BUTINACA CRM enables the establishment of retention time, mass spectral fragmentation patterns, and detection limits specific to this compound, which differ from those of ADB-BUTINACA due to the distinct physicochemical properties imparted by the phenylalanine moiety . Certified reference materials characterized under ISO 17034 provide the authenticated identity and purity data necessary for robust method validation in accordance with international forensic guidelines .

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